2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid
Overview
Description
This compound is a derivative of bicyclo[3.3.1]nonane with a tert-butoxycarbonyl (Boc) protected amine and an acetic acid group . Boc is a common protecting group used in organic synthesis, particularly for amines. The bicyclo[3.3.1]nonane core is a type of carbocyclic compound that is characterized by its two fused cyclohexane rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclo[3.3.1]nonane core, the Boc protected amine, and the acetic acid group . The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The Boc group could be removed under acidic conditions to reveal the amine. The acetic acid group could participate in reactions typical of carboxylic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetic acid group could impart acidity to the compound .Scientific Research Applications
Synthesis and Biological Activity
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid is related to a class of heterocyclic compounds derived from 3-azabicyclo[3.3.1]nonanones (3-ABNs), which are synthesized through the Mannich reaction. These compounds, including derivatives of 3-ABNs, have shown significant biological activities against various fungal and bacterial strains. The presence of electron-withdrawing groups on the aryl rings of these compounds enhances their antibacterial and antifungal activities. This highlights their potential in developing new antimicrobial agents (Mazimba & Mosarwa, 2015).
Corrosion Inhibition
In the context of corrosion science, acetic acid, a related small molecule, plays a critical role in understanding the corrosion behavior of metals in acidic environments. The literature on the effect of acetic acid on the corrosion of copper and carbon steel provides insights into the potential applications of related organic acids in corrosion inhibition. Understanding the interaction between acetic acid and metals can guide the development of new corrosion inhibitors, which is essential for extending the lifespan of metal components in various industrial applications (Bastidas & La Iglesia, 2007); (Key, 2014).
Environmental and Biotechnological Applications
The microbial catabolism of indole-3-acetic acid (IAA), which shares structural similarities with the compound , has been extensively studied. This research provides a foundation for understanding the environmental fate and biotechnological applications of similar compounds. Bacteria capable of degrading IAA through specific gene clusters (iac/iaa) offer a model for bioremediation strategies that could be applied to similar compounds, potentially addressing environmental contamination issues (Laird, Flores, & Leveau, 2020).
Industrial Applications
In the oil and gas industry, the role of organic acids such as acetic acid in enhancing the efficiency of acidizing operations demonstrates the importance of understanding the chemical behavior of similar organic compounds. The review of organic acids' roles in acidizing operations for carbonate and sandstone formations indicates that such compounds can improve the dissolution of mineral formations, suggesting potential applications for related compounds in enhancing oil recovery processes (Alhamad, Alrashed, Al Munif, & Miskimins, 2020).
Mechanism of Action
Mode of Action
It is mentioned that this compound is useful as a rigid linker in protac (proteolysis targeting chimera) development for targeted protein degradation . This suggests that the compound may interact with its targets to form a ternary complex, leading to the degradation of specific proteins.
Future Directions
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.3.1]nonan-9-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-10-5-4-6-11(9-16)12(10)7-13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASFFNDFGPQZBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C1)C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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